GSK-3β Kinase Inhibition: Baseline Affinity of the Unsubstituted Parent Scaffold
In a direct biochemical kinase inhibition assay, 2-N,4-N-diphenylpyrimidine-2,4-diamine demonstrated measurable binding affinity for glycogen synthase kinase-3 beta (GSK-3β) with an IC₅₀ of 423 nM [1]. This value establishes a reproducible baseline for the unsubstituted parent scaffold, providing a critical reference point against which the potency gains observed in substituted derivatives can be quantified. By comparison, optimized derivatives such as the 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine series achieve CDK2 IC₅₀ values as low as 83 nM and CDK9 IC₅₀ values as low as 65 nM [2], while certain diphenylpyrimidine-diamine derivatives exhibit Axl IC₅₀ values as low as 5 nM [3]. The parent scaffold's 423 nM IC₅₀ therefore represents the unoptimized starting point, confirming that structural elaboration is required to achieve sub-100 nM potency.
| Evidence Dimension | GSK-3β kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 423 nM |
| Comparator Or Baseline | 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives: CDK2 IC₅₀ 83 nM, CDK9 IC₅₀ 65 nM (optimized derivatives); Axl inhibitor derivatives: IC₅₀ 5-169 nM |
| Quantified Difference | Target compound shows ~5- to 85-fold lower potency compared to optimized substituted derivatives |
| Conditions | GSK-3β assay: 15 mM HEPES buffer (pH 7.4), 20 mM NaCl, 1 mM EGTA, 0.02% Tween 20, 10 mM MgCl₂, 25°C |
Why This Matters
The 423 nM baseline enables researchers to quantify the exact contribution of peripheral substitutions to potency enhancement and to verify that the correct unsubstituted parent scaffold—rather than an unintended derivative—is being procured for SAR studies.
- [1] BindingDB BDBM67628. Affinity Data for Glycogen Synthase Kinase-3 Beta (Human). IC₅₀: 423 nM. Assay conditions: 15 mM HEPES buffer (pH 7.4), 20 mM NaCl, 1 mM EGTA, 0.02% Tween 20, 10 mM MgCl₂, 25°C. View Source
- [2] Jing L, Tang Y, Goto M, Lee K, Xiao Z. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Adv. 2018;8:11871-11885. doi:10.1039/C8RA01440J. View Source
- [3] Effects of various five-membered heteroaromatic rings on the kinase inhibitory activity of diphenylpyrimidine–diamine derivatives. RSC Med Chem. 2022. Table 4: Axl IC₅₀ values for compounds m1-m16. PMC9579923. View Source
